Azétidine

Vue d'ensemble

Description

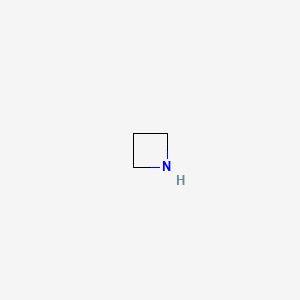

L’azétidine est un composé hétérocyclique à quatre chaînons contenant trois atomes de carbone et un atome d’azote. Il s’agit d’une structure cyclique saturée, ce qui en fait un composé important en synthèse organique et en chimie médicinale en raison de sa réactivité unique due à la tension du cycle . L’this compound est plus stable que son homologue à trois chaînons, l’aziridine, ce qui permet une manipulation plus facile et une réactivité unique dans des conditions appropriées .

Applications De Recherche Scientifique

Medicinal Applications

Azetidine derivatives have shown promising results in various therapeutic areas, including:

- Antimicrobial Activity : Recent studies have demonstrated that azetidine derivatives exhibit potent antibacterial and antifungal properties. For instance, certain synthesized compounds have shown effective inhibition against Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL . Additionally, azetidines have been explored for their activity against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as novel anti-TB agents .

- Anticancer Properties : Azetidine derivatives have also been investigated for their anticancer effects. Compounds have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma . The mechanism of action often involves interference with cell growth pathways, making them valuable candidates for further development in cancer therapy.

- Antitubercular Activity : Specific azetidine derivatives have been identified as effective against tuberculosis, particularly multidrug-resistant strains. Their ability to disrupt mycobacterial growth presents a critical avenue for developing new treatments in response to the global TB crisis .

Synthetic Applications

The unique ring strain associated with azetidines makes them highly reactive and valuable in organic synthesis:

- Building Blocks in Natural Product Synthesis : Azetidines serve as crucial intermediates in the synthesis of complex natural products. Their ability to undergo various transformations allows chemists to construct diverse molecular architectures efficiently .

- Functionalization Strategies : Recent advancements have introduced innovative methods for the functionalization of azetidines. Techniques such as copper-catalyzed cyclization reactions enable the formation of azetidines from nitrogen-substituted alkynes under mild conditions, showcasing their versatility as synthetic intermediates .

- Polymer Chemistry : The cationic ring-opening polymerization of azetidines has been explored, leading to the development of new polymeric materials. These polymers exhibit distinct properties that can be tailored for specific applications in materials science .

Case Study 1: Antimicrobial Azetidine Derivatives

A study synthesized a series of azetidine derivatives through a condensation reaction involving nicotinaldehyde and substituted anilines. The resulting compounds were tested for antibacterial activity against various strains, revealing that some exhibited significant growth inhibition comparable to standard antibiotics like Streptomycin .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of azetidine derivatives on multiple cancer cell lines. The findings indicated that specific compounds effectively reduced cell viability through apoptosis induction mechanisms, warranting further exploration for potential drug development .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against resistant strains (MIC: 0.25–16 μg/mL) |

| Anticancer | Reduction of cancer cell viability | Induces apoptosis in MCF-7 and HCT-116 cells |

| Antitubercular | Disruption of Mycobacterium tuberculosis growth | Potent activity against multidrug-resistant strains |

| Synthetic Intermediates | Building blocks for complex natural products | Versatile in organic synthesis |

| Polymer Chemistry | Cationic ring-opening polymerization | Development of new polymeric materials |

Mécanisme D'action

Le mécanisme d’action de l’azétidine implique sa réactivité due à la tension du cycle. Cette tension rend le composé très réactif dans certaines conditions, ce qui lui permet de participer à diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique de l’this compound, comme son incorporation dans des molécules médicamenteuses ou son utilisation en polymérisation .

Analyse Biochimique

Biochemical Properties

Azetidine plays a crucial role in biochemical reactions due to its unique structure and reactivity. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, azetidine-2-carboxylic acid, a derivative of azetidine, can be mistakenly incorporated into proteins in place of proline, leading to changes in protein structure and function . This interaction can trigger immune responses and affect cellular processes such as protein folding and stability .

Cellular Effects

Azetidine-2-carboxylic acid has been shown to influence various cellular processes. In nerve cells, it can be incorporated into myelin proteins, leading to structural changes that trigger an immune response against the myelin coating . In soybean seedlings, azetidine-2-carboxylic acid induces the synthesis of heat shock proteins, which help protect cells from stress . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of azetidine involves its incorporation into proteins in place of proline, leading to misfolded proteins and activation of stress responses . This substitution can affect protein stability and function, triggering cellular stress pathways and immune responses. Additionally, azetidine’s ring strain and reactivity make it a valuable tool in organic synthesis, where it can participate in various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of azetidine can change over time. For example, azetidine-2-carboxylic acid induces the synthesis of heat shock proteins in soybean seedlings, with the response peaking after several hours of treatment . The stability and degradation of azetidine and its derivatives can also influence their long-term effects on cellular function. Studies have shown that azetidine-induced stress responses can persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of azetidine vary with different dosages in animal models. High doses of azetidine-2-carboxylic acid can lead to toxic effects, such as cellular stress and apoptosis in oligodendrocytes . In contrast, lower doses may induce protective stress responses, such as the synthesis of heat shock proteins . These findings highlight the importance of dosage in determining the compound’s effects on cellular function and health.

Metabolic Pathways

Azetidine is involved in various metabolic pathways, particularly those related to amino acid metabolism. Azetidine-2-carboxylic acid can be incorporated into proteins in place of proline, affecting protein synthesis and stability . This incorporation can disrupt normal metabolic processes and lead to the accumulation of misfolded proteins, triggering stress responses and immune reactions .

Transport and Distribution

Within cells and tissues, azetidine is transported and distributed through various mechanisms. Azetidine-2-carboxylic acid can be taken up by cells and incorporated into proteins, affecting their structure and function . The compound’s distribution within tissues can influence its overall effects on cellular function and health. For example, in nerve cells, azetidine-2-carboxylic acid can accumulate in myelin proteins, leading to immune responses and damage to the myelin coating .

Subcellular Localization

The subcellular localization of azetidine and its derivatives can significantly impact their activity and function. Azetidine-2-carboxylic acid has been shown to accumulate in the soluble fraction of cells, where it induces the synthesis of heat shock proteins . This localization is important for the compound’s ability to protect cells from stress and maintain protein stability. Additionally, azetidine-induced changes in protein structure can affect their localization within cells, leading to altered cellular function and stress responses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’azétidine peut être synthétisée par diverses méthodes. Cette méthode est efficace, mais elle a été confrontée à des défis en raison des difficultés inhérentes à la réaction . Une autre méthode implique l’alkylation d’amines primaires avec des bis-triflates de 2-substitués-1,3-propanediols générés in situ . De plus, les azétidines peuvent être synthétisées par réduction de β-lactames ou par ouverture de cycle d’azabicyclobutanes hautement tendus .

Méthodes de production industrielle

La production industrielle d’this compound implique souvent une synthèse à grande échelle utilisant des méthodes qui garantissent un rendement et une pureté élevés. La réaction aza de Paternò–Büchi est l’une de ces méthodes, bien qu’elle nécessite une optimisation pour surmonter ses défis inhérents . D’autres méthodes comprennent les techniques d’irradiation micro-ondes et l’hydroamination intramoléculaire électrocatalytique, qui offrent des voies efficaces et évolutives pour la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions

L’azétidine subit différents types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former des azétidinones.

Réduction : La réduction de l’this compound peut conduire à la formation d’amines.

Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier avec des nucléophiles azotés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions d’this compound comprennent :

Agents oxydants : Pour les réactions d’oxydation.

Agents réducteurs : Pour les réactions de réduction.

Nucléophiles : Pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des azétidinones, des amines et diverses azétidines substituées .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

L’azétidine est souvent comparée à d’autres petits composés hétérocycliques tels que l’aziridine et la pyrrolidine :

Aziridine : Un cycle à trois chaînons avec une tension de cycle plus élevée et une stabilité moindre que l’this compound.

Pyrrolidine : Un cycle à cinq chaînons avec une tension de cycle moins élevée et une réactivité différente de l’this compound.

La combinaison unique de stabilité et de réactivité de l’this compound en fait un composé précieux dans divers domaines de la recherche et de l’industrie .

Activité Biologique

Azetidine, a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of azetidine and its derivatives, including their pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Azetidine

Azetidine is characterized by a saturated ring structure containing one nitrogen atom. Its unique chemical properties allow it to serve as a versatile scaffold in drug design. Recent research has highlighted its potential in various therapeutic areas, including cancer treatment, antimicrobial applications, and central nervous system disorders.

Pharmacological Activities

Azetidine and its derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Several azetidine-based compounds have been identified as potent inhibitors of cancer cell proliferation. For instance, azetidine derivatives targeting the STAT3 signaling pathway have shown significant efficacy in triple-negative breast cancer (TNBC) models. These compounds irreversibly inhibit STAT3 activity, leading to tumor cell death with IC50 values ranging from 0.38 to 2.07 μM .

- Antimicrobial Properties : Azetidine derivatives display notable antimicrobial activity against various pathogens. Studies have reported that certain substituted azetidines exhibit effective antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory and Analgesic Effects : Research indicates that azetidine compounds possess anti-inflammatory properties and can act as analgesics. These effects are attributed to their ability to modulate inflammatory pathways and pain receptors .

- Neuropharmacological Effects : Azetidine derivatives have been explored for their potential in treating central nervous system disorders, including schizophrenia and depression. Their interaction with neurotransmitter systems suggests a role as dopamine antagonists .

The biological activities of azetidine compounds are often linked to their interactions with specific molecular targets:

- Inhibition of STAT3 : Azetidine-based inhibitors have been shown to disrupt the nuclear accumulation of STAT3, promoting its aggregation at the perinuclear region. This mechanism is crucial for their anticancer activity .

- Antimicrobial Mechanisms : The antimicrobial action of azetidine derivatives may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .

Case Studies

Several studies highlight the effectiveness of azetidine derivatives in various biological contexts:

- Azetidine Derivatives Against TNBC :

- Antimicrobial Activity Evaluation :

- Neuropharmacological Assessment :

Data Tables

Here are summarized findings from recent studies on the biological activities of azetidine derivatives:

Propriétés

IUPAC Name |

azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONIICLYMWZJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Record name | azetidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azetidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53860-05-2 | |

| Record name | Polyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060117 | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-29-7 | |

| Record name | Azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.